(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS 132335-44-5
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS 132335-44-5
An In-Depth Technical Guide to (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
Executive Summary
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, hereafter referred to as (S)-AT-OL, is a high-value chiral amino alcohol that serves as a pivotal intermediate in the pharmaceutical industry.[1] Its primary and most critical application is in the stereoselective synthesis of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used extensively for treating major depressive disorder and generalized anxiety disorder.[2][3] The stereochemistry at the C-3 position is of paramount importance; only the (S)-enantiomer leads to the pharmacologically active form of Duloxetine. This guide provides a comprehensive technical overview of (S)-AT-OL, covering its physicochemical properties, advanced synthesis methodologies, rigorous analytical characterization, and critical handling protocols, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical & Stereochemical Profile
The molecular identity and physical characteristics of (S)-AT-OL are fundamental to its application. Its structure features a chiral hydroxyl group, a basic dimethylamino group, and a thienyl moiety, all of which influence its reactivity and handling.
Chemical Structure
Caption: 2D Structure of (S)-AT-OL.
Core Properties
The following table summarizes the key physicochemical properties of (S)-AT-OL. These parameters are critical for process design, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 132335-44-5 | [4][5][6] |
| Molecular Formula | C₉H₁₅NOS | [5][6][7] |
| Molecular Weight | 185.29 g/mol | [5][6][8] |
| Appearance | White to off-white crystalline powder or solid | [9][10][11] |
| Melting Point | 77.0 - 80.0 °C | [8] |
| Boiling Point | ~290 °C | [8] |
| Solubility | Soluble in methanol, ethanol, and most organic solvents; also soluble in water | [9][10] |
| Specific Rotation | [α]²⁰/D: -4.0° to -8.0° (c=1, Methanol) | [8] |
| pKa | 13.74 ± 0.20 (Predicted) | [9] |
The Significance of the (S)-Enantiomer
In pharmaceutical synthesis, chirality is often the difference between a potent therapeutic and an inactive or even harmful compound. The synthesis of Duloxetine is a classic example. The therapeutic efficacy of Duloxetine is exclusively attributed to the (S)-enantiomer.[2] Consequently, securing an enantiomerically pure source of (S)-AT-OL is the most critical upstream step in the manufacturing process. The presence of the (R)-isomer is considered a critical process-related impurity that must be minimized to meet regulatory standards.[8]
Synthesis Methodologies: A Comparative Analysis
The industrial production of (S)-AT-OL relies on methods that are scalable, cost-effective, and, most importantly, provide high enantiomeric purity. Three primary strategies have been established: asymmetric reduction, classical chiral resolution, and biocatalysis.
Asymmetric Catalytic Reduction (Recommended)
This is the most elegant and efficient method for producing (S)-AT-OL directly. It involves the reduction of the prochiral ketone, 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone, using a chiral catalyst.
Causality: The choice of a chiral ruthenium-based catalyst, such as those employing BINAP ligands, is driven by its proven high efficiency and enantioselectivity in the hydrogenation of ketones. The specific ligand system creates a chiral pocket that forces the hydrogen delivery to occur preferentially on one face of the ketone, yielding the desired (S)-alcohol.
Caption: Workflow for Asymmetric Synthesis of (S)-AT-OL.
Experimental Protocol: Asymmetric Hydrogenation [4][12]
-
Inert Atmosphere: Charge a glass autoclave with (R,R)-Cl₂((R)-hexylBINAP)((R)-DAIPEN) catalyst (0.02 mol%). The entire process must be conducted under an inert argon atmosphere to prevent catalyst oxidation and deactivation.
-
Solvent and Reagent Addition: Sequentially add 2-propanol, a 1.0 M solution of potassium tert-butoxide in 2-propanol, and the substrate, 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.
-
Degassing: Degas the reaction system multiple times by alternating between vacuum and argon backfill to remove all traces of oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the predetermined pressure and begin stirring. Maintain the reaction temperature at 28°C for 6 hours.
-
Reaction Quench & Work-up: Depressurize the system. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Isolation: Add heptane to the concentrated residue to precipitate the product. Filter the resulting solid.
-
Drying: Dry the isolated solid under vacuum to afford (S)-AT-OL with an optical purity typically exceeding 99% enantiomeric excess (ee).[4]
Biocatalytic Reduction
A greener alternative involves using microorganisms or isolated enzymes for the enantioselective reduction of the ketone precursor.
Causality: Certain strains of yeast, like Saccharomyces cerevisiae, contain carbonyl reductases that exhibit high stereoselectivity.[13] This method avoids the use of heavy metal catalysts and often proceeds under mild aqueous conditions, aligning with green chemistry principles. The process can be optimized for continuous production using immobilized cells in a membrane bioreactor, which also helps to overcome product inhibition.[13]
Key Parameters: [13]
-
Biocatalyst: ACA liquid-core immobilized Saccharomyces cerevisiae.
-
Reaction Medium: pH 6.0 citrate buffer.
-
Temperature: 30°C.
-
Outcome: Conversion can reach 100% with an enantiomeric excess exceeding 99.0%.
Chiral Resolution
This classical approach involves synthesizing the racemic mixture of AT-OL and then separating the enantiomers.
Causality: This method leverages the formation of diastereomeric salts. By reacting the racemic amine with a single enantiomer of a chiral acid (e.g., (S)-(+)-mandelic acid), two diastereomeric salts are formed.[1] These salts have different physical properties, most notably solubility, allowing one to be selectively crystallized from the solution. The desired enantiomer is then liberated from the salt by treatment with a base. While effective, this method is inherently less efficient as the maximum theoretical yield is 50% unless the unwanted (R)-enantiomer can be racemized and recycled.[1]
Analytical Characterization & Quality Control
A robust analytical framework is essential to ensure the identity, purity, and enantiomeric integrity of (S)-AT-OL before its use in GMP synthesis of Duloxetine.
Caption: Quality Control Workflow for (S)-AT-OL.
Purity and Impurity Profiling
-
Gas Chromatography (GC): This is the primary method for determining the chemical purity (assay) of (S)-AT-OL. It effectively separates the main component from volatile impurities and residual solvents.
-
Moisture Content: Karl Fischer (KF) titration is the standard method for quantifying water content, which is critical as excess moisture can affect stability and reactivity in subsequent steps.
Enantiomeric Purity
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive technique for determining enantiomeric excess (ee). A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for precise quantification of the unwanted R-isomer.[4] This is a self-validating system; the separation and quantification of a known standard of the R-isomer confirms the method's suitability.
Typical Specifications
The following table outlines a typical certificate of analysis for high-quality (S)-AT-OL intended for pharmaceutical use.[8]
| Test Parameter | Specification | Method |
| Appearance | White Powder | Visual |
| Purity (Assay) | > 99.0% | GC |
| Moisture | < 0.50% | Karl Fischer |
| R-Isomer Content | < 0.50% | Chiral HPLC |
| Single Impurity | ≤ 0.20% | GC |
| Total Impurities | < 0.50% | GC |
Application in the Synthesis of Duloxetine
(S)-AT-OL is the starting point for the final key steps in Duloxetine synthesis. The core transformation is a nucleophilic aromatic substitution (Williamson ether synthesis) followed by demethylation.
-
Ether Formation: The hydroxyl group of (S)-AT-OL is deprotonated with a strong base (e.g., alkali metal hydroxides or alkoxides) to form an alkoxide. This nucleophile then displaces the fluorine atom on 1-fluoronaphthalene to form (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (DNT).[14]
-
Demethylation: The DNT intermediate is then demethylated to yield the secondary amine, which is the active pharmaceutical ingredient, Duloxetine.[1]
References
- 1. MX2007013043A - Process for the preparation of (s)-(-)-n,n-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, a duloxetine intermediate - Google Patents [patents.google.com]
- 2. DE10207586A1 - Production of N-methyl-3-hydroxy-3- (2-thienyl) propanamine via new thiophene derivatives containing carbamate groups as intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 [chemicalbook.com]
- 5. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | Ambeed.com [ambeed.com]
- 6. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine suppliers & manufacturers in China [m.chemicalbook.com]
- 7. N-dimethyl-3-hydroxy-(2-thienyl)-propanamine | C9H15NOS | CID 129853229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ruifuchem.com [ruifuchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]
- 11. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine 132335-44-5 [yisunbio.com]
- 12. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine synthesis - chemicalbook [chemicalbook.com]
- 13. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "A Process For The Preparation Of (S) (+) N,N Dimethyl 3 (1 [quickcompany.in]
